molecular formula C9H10N2O3S B7763642 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol

Cat. No.: B7763642
M. Wt: 226.25 g/mol
InChI Key: DYWHFCILLXJTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylazetidin-3-amine dihydrochloride: (2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol) is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 1-Phenylazetidin-3-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-Phenylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylazetidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenylazetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-Phenylazetidin-3-amine dihydrochloride lies in its specific combination of the azetidine ring and phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-6-5-10-9-7-3-1-2-4-8(7)15(13,14)11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWHFCILLXJTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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